

Technical Guide: 4-Bromo-2-fluoro-N-methylbenzamide-d3

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-N-methylbenzamide-d3

Cat. No.: B15554518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2-fluoro-N-methylbenzamide-d3**, a deuterated analog of a key intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide. This document details its molecular characteristics, a representative synthetic protocol, and its relevance in the context of its downstream therapeutic application.

Core Data Presentation

The incorporation of deuterium into pharmaceutical compounds is a strategy employed to modify their metabolic profiles. The following table summarizes the key quantitative data for 4-Bromo-2-fluoro-N-methylbenzamide and its deuterated isotopologue.

Property	4-Bromo-2-fluoro-N-methylbenzamide	4-Bromo-2-fluoro-N-methylbenzamide-d3
Molecular Formula	C ₈ H ₇ BrFNO ^{[1][2][3][4][5][6]}	C ₈ H ₄ D ₃ BrFNO
Molecular Weight	232.05 g/mol ^{[1][2][3][5][6][7]}	~235.07 g/mol
CAS Number	749927-69-3 ^{[1][2][4][5][6]}	Not available

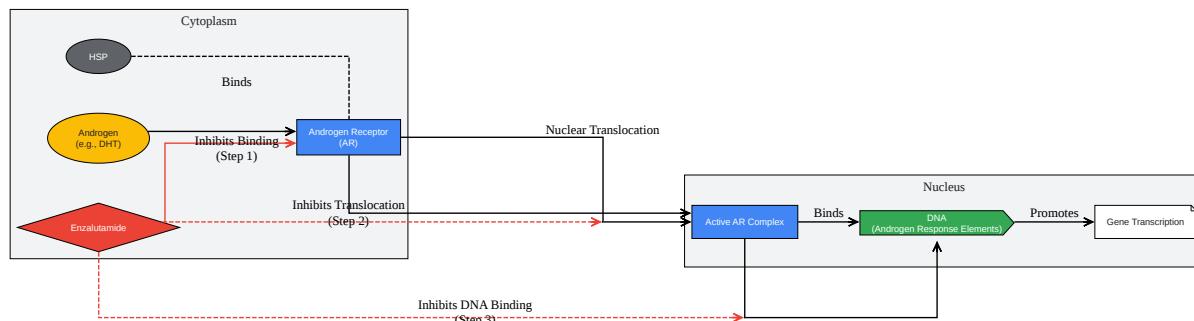
Note: The molecular weight of the deuterated compound is calculated based on the substitution of three protium atoms with deuterium on the N-methyl group.

Context and Application: An Intermediate for Enzalutamide

4-Bromo-2-fluoro-N-methylbenzamide is primarily recognized as a crucial intermediate in the synthesis of Enzalutamide (formerly MDV3100).^{[7][8][9]} Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).^[8] The use of the deuterated version, **4-Bromo-2-fluoro-N-methylbenzamide-d3**, would be for the synthesis of deuterated Enzalutamide, often utilized in pharmacokinetic and metabolic studies to trace the drug's fate *in vivo*.

Signaling Pathway of the End-Product: Enzalutamide

Enzalutamide exerts its therapeutic effect by potently antagonizing the androgen receptor signaling pathway at multiple steps. This comprehensive inhibition disrupts the key driver of prostate cancer cell growth. The mechanism of action is depicted in the signaling pathway diagram below.



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Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.

Experimental Protocols

The following section details a representative synthetic protocol for 4-Bromo-2-fluoro-N-methylbenzamide. The synthesis of the deuterated analog would follow a similar procedure, substituting methylamine with methylamine-d3.

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

This protocol is based on the amidation of 4-bromo-2-fluorobenzoic acid.

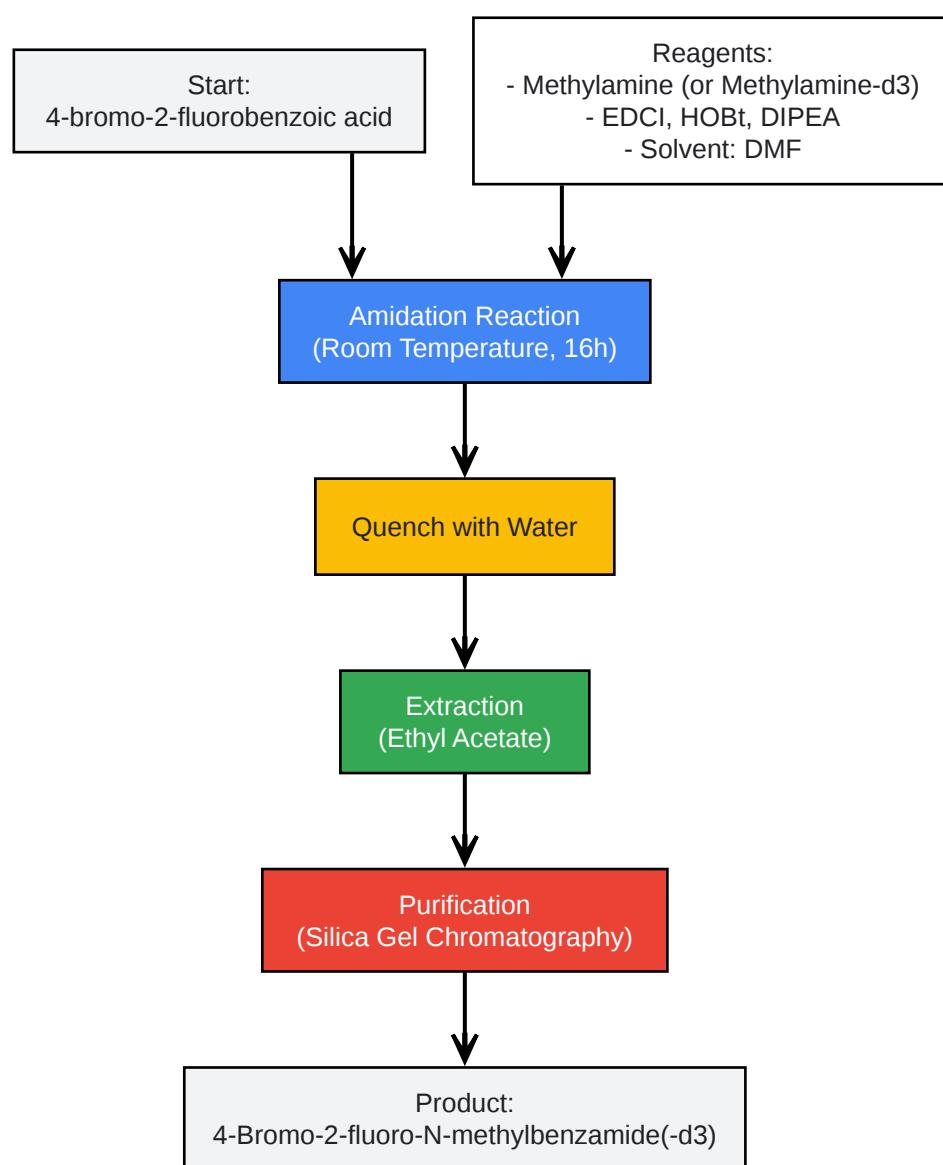
Materials:

- 4-bromo-2-fluorobenzoic acid
- Methylamine solution (e.g., 2M in THF or 40% in water) or Methylamine-d3 hydrochloride for the deuterated version
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
- Add N,N-Dimethylformamide (DMF) to dissolve the starting material.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq), 1-hydroxybenzotriazole (HOBr) (1.5 eq), and N,N-diisopropylethylamine (DIPEA).^[8]
- Add a 2M aqueous solution of methylamine (5.0 eq). For the deuterated synthesis, methylamine-d3 would be used at this step.
- Stir the reaction mixture at room temperature for approximately 16 hours.^[8]
- Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by adding water.^[8]

- Extract the aqueous phase with ethyl acetate (3x).[8]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
- Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to yield 4-bromo-2-fluoro-N-methylbenzamide as a solid.[8]



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Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide and its d3-analog.

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